molecular formula C16H11ClFN B8710947 7-Chloro-4-[(4-fluorophenyl)methyl]quinoline CAS No. 124496-06-6

7-Chloro-4-[(4-fluorophenyl)methyl]quinoline

Cat. No. B8710947
M. Wt: 271.71 g/mol
InChI Key: OLMPTZKWISQDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-[(4-fluorophenyl)methyl]quinoline is a useful research compound. Its molecular formula is C16H11ClFN and its molecular weight is 271.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-4-[(4-fluorophenyl)methyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-[(4-fluorophenyl)methyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

124496-06-6

Product Name

7-Chloro-4-[(4-fluorophenyl)methyl]quinoline

Molecular Formula

C16H11ClFN

Molecular Weight

271.71 g/mol

IUPAC Name

7-chloro-4-[(4-fluorophenyl)methyl]quinoline

InChI

InChI=1S/C16H11ClFN/c17-13-3-6-15-12(7-8-19-16(15)10-13)9-11-1-4-14(18)5-2-11/h1-8,10H,9H2

InChI Key

OLMPTZKWISQDLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C3C=CC(=CC3=NC=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 g (740 mmol) of 4-fluorophenylacetonitrile in 200 ml of benzene was added to a cooled (0° C.) slurry of 40 g (945 mmol) of sodium amide in 600 ml of the same solvent. After the addition was complete the solution was warmed to ambient temperature and stirred for one-half hour. The reaction mixture was again cooled to 0° C., 73.2 g (370 mmol) of solid 4,7-dichloroquinoline was added in increments, and the mixture was then stirred at ambient temperature overnight. Quenching with NH4Cl followed by workup gave the crude disubstituted acetonitrile, which was dissolved in 500 ml of n-butanol saturated with anhydrous HCl. The acidic solution was heated at reflux for 18 hours. The majority of the solvent was removed via distillation, and the residue was diluted with solvent, and washed with 10% NaOH. The organic layer was dried, and the solvent was removed in vacuo. Purification via HPLC gave 67 g of the title product. Yield: 67%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
same solvent
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
73.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

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